molecular formula C16H32 B076430 (1-Butylhexyl)cyclohexane CAS No. 13151-76-3

(1-Butylhexyl)cyclohexane

Cat. No.: B076430
CAS No.: 13151-76-3
M. Wt: 224.42 g/mol
InChI Key: WAESBVVHJAMMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Butylhexyl)cyclohexane is an alicyclic hydrocarbon featuring a cyclohexane ring substituted with a branched alkyl chain (1-butylhexyl group). This structure combines the rigidity of the cyclohexane ring with the hydrophobicity and steric bulk of a long-chain alkyl substituent. Such compounds are of interest in materials science, solvent applications, and pharmaceutical synthesis due to their tunable physicochemical properties .

Properties

CAS No.

13151-76-3

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

decan-5-ylcyclohexane

InChI

InChI=1S/C16H32/c1-3-5-8-12-15(11-6-4-2)16-13-9-7-10-14-16/h15-16H,3-14H2,1-2H3

InChI Key

WAESBVVHJAMMKF-UHFFFAOYSA-N

SMILES

CCCCCC(CCCC)C1CCCCC1

Canonical SMILES

CCCCCC(CCCC)C1CCCCC1

Synonyms

(1-Butylhexyl)cyclohexane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Analysis

(1-Butylhexyl)cyclohexane’s branched alkyl chain distinguishes it from simpler cyclohexane derivatives like methylcyclohexane or ethylcyclohexane. The bulky substituent likely induces steric strain, favoring a twist-boat conformation in the cyclohexane ring, as observed in cyclohexane solvates . In contrast, unsubstituted cyclohexane adopts a chair conformation. Compared to 1-butylhexyl benzene (a structural analog with a benzene ring), the cyclohexane ring offers greater flexibility but reduced aromatic stability .

Table 1: Structural Comparison

Compound Ring Type Substituent Molecular Weight (g/mol) Predicted Conformation
(1-Butylhexyl)cyclohexane Cyclohexane Branched C10 chain ~252.5* Twist-boat
Methylcyclohexane Cyclohexane Methyl (C1) 98.2 Chair
1-Butylhexyl benzene Benzene Branched C10 chain 232.4 Planar
Cyclohexane Cyclohexane None 84.2 Chair

*Estimated based on analogous structures.

Physicochemical Properties

The bulky alkyl chain in (1-Butylhexyl)cyclohexane increases its hydrophobicity and molar volume compared to smaller derivatives. Activity coefficients at infinite dilution (γ∞) in ionic liquids, a measure of solute-solvent interactions, are expected to be higher than those of cyclohexane due to steric hindrance, as seen in comparisons between cyclohexane and hexane .

Table 2: Activity Coefficients (γ∞) in Ionic Liquids

Compound γ∞ (Relative to Cyclohexane) Key Factor
Cyclohexane 1.0 (Baseline) Compact structure
Hexane Higher Linear chain
(1-Butylhexyl)cyclohexane Estimated >2.0 Steric hindrance
Biodegradability

Substituent branching significantly impacts biodegradation rates. Cyclohexane and its methyl/ethyl derivatives degrade rapidly under sulfate-amended conditions, but dimethyl isomers exhibit slower degradation due to microbial substrate specificity . The long, branched chain in (1-Butylhexyl)cyclohexane may further reduce biodegradability by limiting enzyme accessibility.

Table 3: Biodegradation Trends

Compound Biodegradation Rate Substituent Influence
Cyclohexane Rapid None
Methylcyclohexane Rapid Small substituent
1,2-Dimethylcyclohexane Slow Steric hindrance
(1-Butylhexyl)cyclohexane Estimated Slow Long, branched substituent
Chemical Reactivity and Catalytic Oxidation

In oxidation reactions catalyzed by vanadium compounds, bulky substituents can alter catalytic efficiency. For example, methylated oxidovanadium(IV) complexes show enhanced yields with HCl, while non-methylated analogs are inhibited . The bulky alkyl chain in (1-Butylhexyl)cyclohexane may similarly modulate reactivity by shielding active sites or stabilizing intermediates.

Table 4: Oxidation Product Yields

Catalyst System Substrate Yield Increase with HCl?
Methylated V(IV) Cyclohexane Yes
Non-methylated V(IV) Cyclohexane No
Methylated V(IV) (1-Butylhexyl)cyclohexane* Likely Reduced

*Hypothesized based on steric effects.

Spectroscopic Characteristics

Mass spectrometry of cyclohexane derivatives reveals substituent-dependent fragmentation patterns. For instance, ketone-substituted cyclohexanes lose 57 Da (C3H7O), while (1-Butylhexyl)cyclohexane’s alkyl chain may produce neutral losses characteristic of long-chain hydrocarbons (e.g., 85 Da for C6H13) . NMR studies of similar compounds (e.g., benzene-cyclohexane mixtures) suggest that bulky substituents influence chemical shifts and splitting patterns due to ring strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.